Verlukast

Descripción

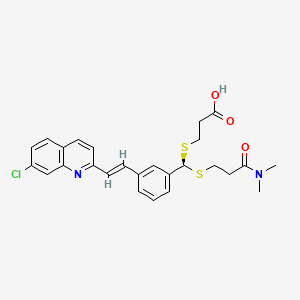

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-LHAVAQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-16-5 | |

| Record name | Verlukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verlukast's Mechanism of Action on CysLT1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Verlukast (also known as MK-0679) on the Cysteinyl Leukotriene Receptor 1 (CysLT1). This compound is a potent and selective antagonist of the CysLT1 receptor, a key player in the pathophysiology of asthma and other inflammatory diseases. This document details this compound's binding affinity, competitive antagonism, and its impact on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to CysLT1 receptors on airway smooth muscle and inflammatory cells, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[3] this compound selectively binds to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes and inhibiting their pro-inflammatory and bronchoconstrictive effects.[1][2]

Quantitative Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: this compound (MK-0679) Binding Affinity (IC50) for CysLT1 Receptors

| Preparation | Radioligand | IC50 (nM) | Reference |

| Human Lung Homogenates | [3H]LTD4 | 8.0 ± 3.0 | |

| Guinea Pig Lung Homogenates | [3H]LTD4 | 3.1 ± 0.5 | |

| Dimethyl Sulfoxide-differentiated U937 Cell Membranes | [3H]LTD4 | 10.7 ± 1.6 |

IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Table 2: Functional Antagonism of this compound (MK-0679)

| Tissue Preparation | Agonist | -log KB (M) | Reference |

| Guinea Pig Trachea | Leukotriene C4 (LTC4) | 8.6 | |

| Guinea Pig Trachea | Leukotriene D4 (LTD4) | 8.8 | |

| Guinea Pig Trachea | Leukotriene E4 (LTE4) | 8.9 | |

| Human Trachea | Leukotriene D4 (LTD4) | 8.3 ± 0.2 |

-log KB is the negative logarithm of the antagonist dissociation constant (KB), indicating the potency of the antagonist. A higher value signifies greater potency.

Table 3: Clinical Efficacy of Inhaled this compound (MK-0679) in Asthmatic Patients

| Treatment | Maximum Mean Percent Increase in FEV1 from Baseline | Time to Maximum Effect | Reference |

| Placebo | 3.5% | - | |

| This compound 2 mg | 7.7% | 2 hours | |

| This compound 8 mg | 9.2% | 2 hours |

FEV1 (Forced Expiratory Volume in 1 second) is a measure of lung function.

Downstream Signaling Pathways of the CysLT1 Receptor

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent, Gi/o proteins to initiate intracellular signaling cascades. This compound, by blocking the initial ligand binding, inhibits these downstream pathways.

CysLT1 Receptor-Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by cysteinyl leukotrienes leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction. DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation.

References

The Discovery and Development of Verlukast (MK-679): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Verlukast (MK-679) is a potent, selective, and orally active antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Merck & Co., it was investigated as a potential treatment for asthma. As the (R)-enantiomer of the racemic compound MK-571, this compound demonstrated significant promise in preclinical and early clinical studies by effectively blocking the bronchoconstrictor effects of leukotriene D4 (LTD4). This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and clinical development history of this compound. It includes detailed summaries of its binding affinities and functional activities, protocols for key experimental assays, and a review of its clinical trial outcomes in asthma. Despite its promising efficacy, the development of this compound was ultimately discontinued for safety reasons. This document serves as a detailed reference for researchers and professionals in the field of drug development, offering insights into the journey of a potent leukotriene receptor antagonist.

Introduction

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of asthma, contributing to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil migration. The biological effects of these leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 receptor.

The development of CysLT1 receptor antagonists represented a significant therapeutic advance in the management of asthma. This compound (MK-679) emerged from a medicinal chemistry program at Merck aimed at identifying potent and selective antagonists of the LTD4 receptor. It is the (R)-enantiomer of the racemic mixture MK-571 and was found to be a highly potent and selective inhibitor of [3H]leukotriene D4 binding.[1][2] This guide details the scientific journey of this compound, from its discovery to its clinical evaluation.

Medicinal Chemistry and Synthesis

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous ligand, LTD4, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent Gi/o proteins. Upon activation by LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium in airway smooth muscle cells is a primary trigger for bronchoconstriction. DAG, in conjunction with calcium, activates protein kinase C (PKC), which is involved in both signaling and receptor desensitization. This compound blocks the initiation of this cascade by preventing the initial binding of LTD4.

Pharmacological Profile

This compound's pharmacological activity was characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Binding Affinity:

This compound demonstrated high affinity and selectivity for the LTD4 receptor in radioligand binding assays.[1] It was a potent inhibitor of [3H]LTD4 binding in homogenates from various tissues.

| Preparation | IC50 (nM) |

| Guinea Pig Lung Homogenates | 3.1 ± 0.5 |

| Human Lung Homogenates | 8.0 ± 3.0 |

| DMSO-differentiated U937 Cell Membranes | 10.7 ± 1.6 |

| Table 1: In Vitro Binding Affinity of this compound |

This compound was essentially inactive against [3H]leukotriene C4 binding in guinea pig lung homogenates, with IC50 values of 19 and 33 µM, highlighting its selectivity for the LTD4 receptor.

Functional Antagonism:

In functional assays, this compound effectively antagonized the contractile responses induced by cysteinyl leukotrienes in airway smooth muscle preparations.

| Tissue | Agonist | -log KB |

| Guinea Pig Trachea | LTC4 | 8.6 |

| Guinea Pig Trachea | LTD4 | 8.8 |

| Guinea Pig Trachea | LTE4 | 8.9 |

| Human Trachea | LTD4 | 8.3 ± 0.2 |

| Table 2: In Vitro Functional Antagonism of this compound |

In Vivo Pharmacology

Preclinical studies in animal models confirmed the in vivo efficacy of this compound.

-

Guinea Pigs: Intravenous and aerosol administration of this compound antagonized bronchoconstriction induced by intravenous LTD4. Intraduodenal administration at 0.25 mg/kg also blocked LTD4-induced bronchoconstriction.

-

Squirrel Monkeys: Oral and aerosol administration of this compound blocked LTD4-induced bronchoconstriction in conscious animals.

-

Rats: Orally administered this compound blocked ovalbumin-induced bronchoconstriction in conscious, sensitized rats.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a compound like this compound for the CysLT1 receptor.

-

Membrane Preparation: Lung tissue (e.g., from guinea pigs or humans) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4, typically at a concentration close to its Kd value) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

Guinea Pig Trachea Contraction Assay

This protocol describes a method for assessing the functional antagonism of this compound on airway smooth muscle.

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of adhering connective tissue and cut into rings.

-

Organ Bath Setup: Each tracheal ring is suspended between two hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time, with periodic washing.

-

Contraction and Antagonism: A cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is generated. The tissues are then washed and incubated with this compound for a set period. The concentration-response curve to the agonist is then repeated in the presence of this compound.

-

Data Analysis: The contractile responses are measured as a change in tension. The potency of the antagonist is determined by calculating the pA2 value or the KB (dissociation constant) from the shift in the agonist's concentration-response curve.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of asthma. Clinical studies were conducted to evaluate its safety, tolerability, and efficacy in asthmatic patients.

Clinical Efficacy

In a randomized, double-blind, crossover study involving 12 asthmatic subjects, inhaled this compound was shown to have bronchodilator properties.

| Treatment | Maximum Mean % Increase in FEV1 from Baseline |

| Placebo | 3.5% |

| This compound 2 mg | 7.7% |

| This compound 8 mg | 9.2% |

| Table 3: Effect of Inhaled this compound on FEV1 in Asthmatic Patients |

An 8 mg dose of inhaled this compound resulted in a significant improvement in mean FEV1 from 1.5 to 8 hours after inhalation compared to placebo.

Another study in eight aspirin-sensitive asthmatic subjects showed that a single oral dose of 825 mg of this compound caused bronchodilation that lasted for at least nine hours, with an average peak improvement in FEV1 of 18% above baseline.

Discontinuation of Development

Despite showing promising efficacy as a bronchodilator and anti-inflammatory agent in early clinical trials, the development of this compound was discontinued. The termination of its development was due to safety concerns that arose during clinical trials. The specific nature of these adverse effects has not been extensively detailed in publicly available literature. The experience with this compound, however, likely informed the continued development and safety evaluation of other leukotriene receptor antagonists, ultimately leading to the successful development of montelukast.

Conclusion

This compound (MK-679) was a potent and selective CysLT1 receptor antagonist that demonstrated significant potential in the treatment of asthma. Its development provided valuable insights into the pharmacology of leukotriene receptor antagonism and the role of cysteinyl leukotrienes in asthma pathophysiology. Although its journey was cut short due to safety concerns, the research and development efforts surrounding this compound were a crucial step in the evolution of this important class of respiratory therapeutics. The data and knowledge generated from its preclinical and clinical evaluation have contributed to the broader understanding of drug development in the field of respiratory medicine.

References

Verlukast: A Potent and Selective Leukotriene D4 Receptor Antagonist - A Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verlukast (also known as MK-679) is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, a key player in the pathophysiology of asthma and other inflammatory diseases. This technical guide provides an in-depth pharmacological profile of this compound, summarizing its binding affinity, functional antagonism, and in vivo activity. Detailed experimental protocols for key assays are provided, along with visualizations of the leukotriene D4 signaling pathway and a representative experimental workflow for the preclinical characterization of a leukotriene receptor antagonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory and respiratory therapeutics.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the inflammatory cascade.[1] They exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor. Activation of the CysLT1 receptor by its primary ligand, LTD4, triggers a cascade of downstream signaling events that lead to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – all hallmark features of asthma.[2]

The recognition of the pivotal role of the LTD4/CysLT1 receptor axis in allergic and inflammatory conditions spurred the development of a new class of therapeutic agents known as leukotriene receptor antagonists (LTRAs). This compound emerged as a highly potent and selective antagonist of the LTD4 receptor, demonstrating significant promise in preclinical and clinical investigations for the management of asthma.[3] This guide delves into the detailed pharmacological characteristics of this compound, providing the quantitative data and methodological insights necessary for a thorough understanding of its scientific profile.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional antagonism across different experimental systems.

Table 1: In Vitro Receptor Binding Affinity of this compound

This table summarizes the inhibitory concentration (IC50) of this compound in displacing radiolabeled LTD4 from its receptor in various tissue and cell preparations. A lower IC50 value indicates a higher binding affinity.

| Preparation | Radioligand | IC50 (nM) | Reference |

| Guinea Pig Lung Homogenates | [³H]LTD4 | 3.1 ± 0.5 | [4] |

| Human Lung Homogenates | [³H]LTD4 | 8.0 ± 3.0 | [4] |

| Differentiated U937 Cell Membranes | [³H]LTD4 | 10.7 ± 1.6 |

Table 2: In Vitro Functional Antagonism of this compound

This table presents the antagonist dissociation constant (KB) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

| Tissue Preparation | Agonist | -log KB / pA2 | Reference |

| Guinea Pig Trachea | LTD4 | 8.8 | |

| Guinea Pig Trachea | LTC4 | 8.6 | |

| Guinea Pig Trachea | LTE4 | 8.9 | |

| Human Trachea | LTD4 | 8.3 ± 0.2 |

Table 3: In Vivo Efficacy of this compound

This table highlights the in vivo activity of this compound in antagonizing LTD4-induced bronchoconstriction in animal models.

| Animal Model | Administration Route | Challenge | Effect | Reference |

| Anesthetized Guinea Pigs | Intravenous & Aerosol | Intravenous LTD4 | Antagonized bronchoconstriction | |

| Conscious Squirrel Monkeys | Oral & Aerosol | LTD4 | Blocked LTD4-induced bronchoconstriction | |

| Conscious Sensitized Rats | Oral | Ovalbumin | Blocked ovalbumin-induced bronchoconstriction |

Signaling Pathways and Experimental Workflows

Leukotriene D4 Signaling Pathway

The binding of LTD4 to its Gq-coupled CysLT1 receptor initiates a well-defined signaling cascade, leading to the physiological responses associated with asthma and inflammation. The following diagram illustrates the key components of this pathway.

Caption: Leukotriene D4 (LTD4) signaling pathway and the point of intervention by this compound.

Experimental Workflow for Preclinical Characterization

The preclinical development of a selective LTD4 receptor antagonist like this compound follows a structured workflow, progressing from initial in vitro screening to in vivo efficacy models. The following diagram outlines a typical experimental workflow.

Caption: A representative experimental workflow for the preclinical characterization of an LTD4 receptor antagonist.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to be representative and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the LTD4 receptor.

Materials:

-

Membrane preparations from guinea pig or human lung tissue, or a cell line expressing the CysLT1 receptor.

-

[³H]Leukotriene D4 (Radioligand).

-

This compound (Test compound).

-

Unlabeled LTD4 (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of [³H]LTD4 (typically at or below its Kd).

-

Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled LTD4 (e.g., 1 µM).

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Trachea Contraction Assay

Objective: To determine the functional antagonist activity (KB or pA2) of this compound against LTD4-induced smooth muscle contraction.

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2.

-

Leukotriene D4 (Agonist).

-

This compound (Antagonist).

-

Organ baths with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect out the trachea. Cut the trachea into rings, approximately 2-3 mm in width. Suture the rings together to form a tracheal chain or use individual rings.

-

Mounting: Suspend the tracheal preparation in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.

-

Contraction and Antagonism:

-

Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for LTD4.

-

-

Data Analysis: Plot the contractile response (as a percentage of the maximum response to a standard contractile agent like KCl) against the logarithm of the LTD4 concentration. Determine the EC50 values for LTD4 in the absence and presence of this compound. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist]) to determine the pA2 value.

Calcium Mobilization Assay (FLIPR)

Objective: To assess the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

-

A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Leukotriene D4 (Agonist).

-

This compound (Antagonist).

-

A Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the CysLT1 receptor-expressing cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for approximately 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate. Also, prepare a solution of LTD4 at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for a short period.

-

The instrument will then add the this compound solutions from the compound plate to the cell plate. Incubate for a specified time (e.g., 15-30 minutes).

-

Following the antagonist pre-incubation, the instrument will add the LTD4 solution to stimulate the cells.

-

Record the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by calculating the percentage inhibition of the LTD4-induced calcium response at each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The pharmacological data presented in this technical guide unequivocally establish this compound as a potent and selective antagonist of the leukotriene D4 receptor. Its high affinity for both guinea pig and human CysLT1 receptors, coupled with its effective functional antagonism of LTD4-induced smooth muscle contraction, underscores its potential as a therapeutic agent. Furthermore, the demonstrated in vivo efficacy in relevant animal models of bronchoconstriction provides a strong rationale for its clinical development in asthma and related inflammatory airway diseases.

The detailed experimental protocols and workflow diagrams included in this guide offer a practical framework for the continued investigation of this compound and the discovery of novel leukotriene receptor antagonists. As our understanding of the complexities of inflammatory signaling pathways continues to evolve, targeted therapies like this compound will remain at the forefront of efforts to develop more effective and personalized treatments for a range of debilitating conditions. Clinical trials with this compound have shown modest but significant bronchodilation in asthmatic patients, supporting its potential benefit in the treatment of asthma. Further research and clinical evaluation are warranted to fully elucidate the therapeutic role of this compound in the management of asthma and other leukotriene-mediated disorders.

References

- 1. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

In Vitro Binding Affinity of Verlukast to Leukotriene Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Verlukast, a potent and selective leukotriene receptor antagonist. The document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Binding Affinity of this compound

This compound, also known as MK-679, demonstrates high affinity and selectivity for the cysteinyl leukotriene 1 (CysLT1) receptor, which is responsible for mediating the inflammatory actions of leukotriene D4 (LTD4). The in vitro binding affinity of this compound has been determined through competitive radioligand binding assays, primarily utilizing [3H]leukotriene D4 as the radioligand. The inhibitory constant (IC50) values from various studies are summarized below, highlighting the compound's potency.

| Preparation Source | Radioligand | Parameter | Value | Reference |

| Guinea-pig Lung Homogenates | [3H]Leukotriene D4 | IC50 | 3.1 ± 0.5 nM | [1][2] |

| Human Lung Homogenates | [3H]Leukotriene D4 | IC50 | 8.0 ± 3.0 nM | [1][2] |

| DMSO-differentiated U937 Cell Membranes | [3H]Leukotriene D4 | IC50 | 10.7 ± 1.6 nM | [1] |

| Guinea-pig Lung Homogenates | [3H]Leukotriene C4 | IC50 | 19 and 33 µM |

The data clearly indicates that this compound is a potent inhibitor of LTD4 binding to its receptor across different tissue and cell preparations. Conversely, its affinity for the leukotriene C4 (LTC4) binding sites is significantly lower, with IC50 values in the micromolar range, demonstrating its selectivity for the CysLT1 receptor.

Experimental Protocols

The determination of this compound's binding affinity to leukotriene receptors is primarily achieved through radioligand binding assays. Below is a synthesized protocol based on established methodologies.

Preparation of Biological Membranes

2.1.1. Guinea-pig Lung Homogenates

-

Euthanize guinea pigs and excise the lungs.

-

Place the lung tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Mince the tissue and homogenize using a Polytron or similar tissue homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

Wash the pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2.1.2. Human Lung Homogenates

The protocol for preparing human lung homogenates is similar to that for guinea pig lungs, with the tissue being obtained from appropriate research tissue banks.

2.1.3. U937 Cell Membranes

-

Culture U937 cells (a human monocytic cell line) under standard conditions.

-

Induce differentiation towards a macrophage-like phenotype by treating the cells with dimethyl sulfoxide (DMSO).

-

Harvest the differentiated cells by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Allow the cells to swell on ice and then disrupt them using a Dounce homogenizer or sonication.

-

Centrifuge the lysate at a low speed to remove nuclei.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in assay buffer, followed by protein concentration determination.

Radioligand Binding Assay

-

Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl (pH 7.4) containing divalent cations such as 5 mM MgCl2 and 5 mM CaCl2.

-

Incubation: In a 96-well plate, combine the prepared membrane suspension (containing a specific amount of protein), a fixed concentration of [3H]LTD4 (the radioligand), and varying concentrations of this compound (the competitor).

-

Total and Non-specific Binding:

-

For determining total binding, some wells will contain only the membranes and the radioligand.

-

For determining non-specific binding, other wells will contain the membranes, the radioligand, and a high concentration of an unlabeled CysLT1 receptor antagonist (e.g., unlabeled LTD4 or another potent antagonist) to saturate the receptors.

-

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [3H]LTD4 binding, using non-linear regression analysis.

-

Visualizations

Signaling Pathways

The binding of leukotriene D4 to the CysLT1 receptor initiates a cascade of intracellular signaling events that contribute to the inflammatory response. This compound, by blocking this initial binding step, prevents the activation of these downstream pathways.

CysLT1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of this compound.

Workflow for Determining this compound Binding Affinity via Radioligand Assay.

References

Verlukast's Role in Modulating Immune System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verlukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.[1][2][3] While clinically developed for asthma, its mechanism of action provides a compelling basis for its role as a modulator of various immune system pathways.[3] This document provides an in-depth technical overview of this compound's core mechanism, its effects on key immune cells and signaling cascades, and detailed experimental protocols for assessing its activity. By competitively blocking the binding of cysteinyl leukotrienes (CysLTs) — specifically LTC4, LTD4, and LTE4 — to the CysLT1 receptor, this compound effectively attenuates the pro-inflammatory responses these lipid mediators orchestrate.[4] This includes inhibiting eosinophil and mast cell activation, modulating T-lymphocyte and dendritic cell function, and reducing the secretion of several pro-inflammatory cytokines. This guide consolidates quantitative data, outlines experimental methodologies, and provides visual diagrams of the relevant pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Antagonism of the CysLT1 Receptor

The primary mechanism of this compound involves the competitive, selective, and high-affinity antagonism of the CysLT1 receptor. CysLTs are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Upon synthesis, primarily by innate immune cells like mast cells, eosinophils, and macrophages, CysLTs (LTD4, LTC4, LTE4) are released and bind to their cognate G protein-coupled receptors, CysLT1R and CysLT2R.

Binding to the CysLT1 receptor, in particular, triggers a cascade of pro-inflammatory events, including:

-

Smooth muscle constriction

-

Increased vascular permeability and edema

-

Recruitment and activation of inflammatory cells, especially eosinophils

-

Mucus hypersecretion

This compound specifically blocks the CysLT1 receptor, thereby preventing the initiation of these downstream signaling events. This targeted action disrupts a central pathway in allergic and eosinophilic inflammation.

Quantitative Pharmacological Profile

This compound's potency has been characterized through various in vitro binding and functional assays. The data highlights its high affinity and selectivity for the LTD4 binding site on the CysLT1 receptor.

Table 1: In Vitro Potency of this compound

| Assay Type | Preparation | Target Ligand | Metric | Value | Reference |

|---|---|---|---|---|---|

| Receptor Binding | Guinea-Pig Lung Homogenates | [3H]leukotriene D4 | IC50 | 3.1 ± 0.5 nM | |

| Receptor Binding | Human Lung Homogenates | [3H]leukotriene D4 | IC50 | 8.0 ± 3.0 nM | |

| Receptor Binding | U937 Cell Membranes | [3H]leukotriene D4 | IC50 | 10.7 ± 1.6 nM | |

| Functional Antagonism | Guinea-Pig Trachea | leukotriene C4 | -log KB | 8.6 | |

| Functional Antagonism | Guinea-Pig Trachea | leukotriene D4 | -log KB | 8.8 | |

| Functional Antagonism | Guinea-Pig Trachea | leukotriene E4 | -log KB | 8.9 |

| Functional Antagonism | Human Trachea | leukotriene D4 | -log KB | 8.3 ± 0.2 | |

IC50: Half maximal inhibitory concentration. -log KB: A measure of antagonist potency.

Modulation of Key Immune Cells and Pathways

This compound's blockade of the CysLT1 receptor has significant downstream consequences for multiple immune cell types, disrupting the inflammatory network.

Eosinophils and Mast Cells

Eosinophils and mast cells are central to type 2 inflammatory responses and are considered an "allergic effector unit".

-

Eosinophils: CysLTs are powerful chemoattractants and survival factors for eosinophils. By blocking CysLT1R, this compound and other '-lukasts' inhibit the recruitment of eosinophils to inflammatory sites and reduce their survival. Clinical trials with Montelukast, a closely related CysLT1R antagonist, have demonstrated a reduction in mean peripheral blood eosinophils by 13-15% compared to placebo.

-

Mast Cells: Mast cells are a primary source of CysLTs. While this compound does not directly inhibit mast cell degranulation, it blocks the effects of the CysLTs they release, thus breaking a positive feedback loop where CysLTs recruit other inflammatory cells that, in turn, can further activate mast cells.

Dendritic Cells (DCs)

DCs are critical antigen-presenting cells that bridge innate and adaptive immunity.

-

Human monocyte-derived DCs (moDCs) express the CysLT1 receptor.

-

Stimulation with LTC4 induces DCs to release the eosinophil chemoattractant RANTES (CCL5) and enhances their ability to induce T cell proliferation.

-

Montelukast has been shown to completely block both of these LTC4-induced effects, suggesting that this compound would similarly prevent DC activation by CysLTs, thereby dampening the initiation of an exaggerated adaptive immune response.

T-Lymphocytes

Recent evidence indicates that CysLT1R antagonists can directly modulate T-cell function.

-

Receptor Expression: Resting T-cells express low levels of CysLT receptors, but expression increases significantly upon T-cell receptor (TCR) activation.

-

Functional Effects: In vitro studies with Montelukast show that it can reduce T-cell proliferation in response to TCR engagement. Interestingly, it also appears to skew the cytokine profile by increasing IFN-gamma production, suggesting a potential shift away from a purely Th2 response.

-

Th17 Differentiation: In a mouse model of experimental autoimmune encephalomyelitis (EAE), Montelukast was shown to ameliorate disease by inhibiting Th17 differentiation and decreasing the expression of IL-17 and its master regulator, RORγt. This suggests a role for the CysLT1R pathway in regulating Th17-mediated autoimmunity.

Macrophages and the NF-κB Pathway

CysLT1R antagonists can influence macrophage activity and key inflammatory signaling pathways.

-

M2 Macrophages: Montelukast has been shown to suppress the lipopolysaccharide (LPS)-induced release of M2-related cytokines (IL-10) and chemokines (CCL1) from alternatively activated (M2) macrophages.

-

NF-κB Signaling: This suppressive effect on macrophages may be mediated through the inhibition of the MAPK-p38 and NF-κB-p65 signaling pathways. The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. By modulating NF-κB, this compound may have broader anti-inflammatory effects beyond the direct antagonism of CysLT actions.

Detailed Experimental Protocols

The following protocols describe key methodologies used to characterize the activity of CysLT1R antagonists like this compound.

Protocol: Radioligand Binding Assay for CysLT1 Receptor

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC50).

-

1. Membrane Preparation:

-

Homogenize tissue rich in CysLT1 receptors (e.g., guinea pig or human lung tissue) in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer to a specific protein concentration.

-

-

2. Binding Reaction:

-

In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1R ligand (e.g., [3H]leukotriene D4), and varying concentrations of the test compound (this compound).

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled CysLT agonist).

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove unbound ligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Isolated Tracheal Smooth Muscle Contraction Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced muscle contraction.

-

1. Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Place the trachea in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 / 5% CO2.

-

Cut the trachea into rings or strips. Suspend the tissue preparations in an organ bath filled with the gassed salt solution maintained at 37°C.

-

-

2. Isometric Tension Measurement:

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washes.

-

-

3. Antagonist Incubation:

-

Add this compound (or vehicle control) to the organ bath at a specific concentration and incubate for a predetermined time (e.g., 30-60 minutes).

-

-

4. Agonist Challenge:

-

Generate a cumulative concentration-response curve by adding increasing concentrations of a CysLT agonist (e.g., LTD4) to the organ bath.

-

Record the contractile force after each addition until a maximal response is achieved.

-

-

5. Data Analysis:

-

Plot the contractile response against the log concentration of the agonist for both control and this compound-treated tissues.

-

The rightward shift in the dose-response curve in the presence of this compound indicates competitive antagonism.

-

Use the Schild regression analysis to calculate the pA2 or KB value, which quantifies the antagonist's potency.

-

Conclusion

This compound's role as an immune modulator is a direct consequence of its precise pharmacological action as a CysLT1 receptor antagonist. By interrupting the signaling of cysteinyl leukotrienes, this compound influences a broad spectrum of immune cells and pathways that are pivotal in allergic and other inflammatory conditions. It effectively reduces the recruitment and activity of eosinophils, modulates the function of dendritic cells and T-lymphocytes, and may exert broader anti-inflammatory effects through pathways such as NF-κB. The quantitative data and experimental protocols provided herein offer a solid foundation for further research into the therapeutic potential of this compound and other CysLT1R antagonists in a range of immune-mediated diseases.

References

Early-Phase Clinical Development of Verlukast (MK-679) for Asthma: A Technical Review

Executive Summary: Verlukast (MK-679) is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor investigated for the treatment of asthma. As development was discontinued, publicly available data is limited to early-phase trials conducted in the early 1990s. This technical guide synthesizes the available quantitative data and methodologies from three key early-phase studies: a Phase I single ascending dose pharmacokinetic study in healthy volunteers, a Phase IIa study on the bronchodilator effects of inhaled this compound, and a Phase IIa study on the effects of oral this compound in aspirin-sensitive asthmatics. This document presents the data in structured tables, provides detailed experimental protocols, and visualizes the underlying mechanism and trial workflows as per the core requirements.

Mechanism of Action: CysLT1 Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the cysteinyl leukotriene type 1 (CysLT1) receptor. In asthma pathophysiology, inflammatory cells release cysteinyl leukotrienes (LTC4, LTD4, LTE4), which then bind to CysLT1 receptors on airway smooth muscle and other cells. This binding event triggers a cascade of effects including bronchoconstriction, increased vascular permeability leading to edema, and enhanced mucus secretion. By blocking the CysLT1 receptor, this compound inhibits these downstream effects, thereby mitigating key features of an asthmatic response.

Phase I: Oral Pharmacokinetics & Food Interaction

This Phase I study aimed to characterize the single-dose oral pharmacokinetic profile of this compound and assess the impact of food on its absorption in healthy volunteers. The following data and protocol are reconstructed from the published abstract as the full study text was not available.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of Oral this compound in Healthy Males (n=12)

| Parameter | 75 mg (Fasted) | 250 mg (Fasted) | 500 mg (Fasted) | 500 mg (Fed) |

|---|---|---|---|---|

| Cmax (ng/mL) | Mean (SD) | Mean (SD) | Mean (SD) | Mean (SD) |

| Value NA | Value NA | Value NA | 22% Decrease vs. Fasted | |

| AUC (ng·h/mL) | Mean (SD) | Mean (SD) | Mean (SD) | Mean (SD) |

| Value NA | Value NA | Disproportionate Increase | 13% Decrease vs. Fasted | |

| Tmax (h) | Median (Range) | Median (Range) | Median (Range) | Median (Range) |

| Value NA | Value NA | Value NA | Value NA |

NA: Not Available in abstract. The study noted dose-related increases in Cmax and a disproportionately greater increase in AUC at the 500 mg dose compared to the 75 mg dose.

Experimental Protocol: Reconstructed Phase I PK Study

-

Study Design: Open-label, single-dose, randomized, four-period crossover study.

-

Subject Population: 12 healthy male volunteers.

-

Treatment Arms:

-

75 mg this compound tablet (fasted state).

-

250 mg this compound tablet (fasted state).

-

500 mg this compound (2 x 250 mg tablets) (fasted state).

-

500 mg this compound (2 x 250 mg tablets) (administered immediately after a standard high-fat breakfast).

-

-

Washout Period: A sufficient washout period was implemented between each treatment period.

-

Pharmacokinetic Sampling: Venous blood samples were collected at pre-dose and at specified time points post-dose. Plasma was separated and stored at -20°C until analysis.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) or LC-MS/MS method.

-

Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles using non-compartmental analysis.

-

Statistical Analysis: Parameters were compared across dose levels and between fed/fasted states using appropriate statistical models (e.g., ANOVA).

Phase IIa: Efficacy of Inhaled this compound

This study investigated the safety, tolerability, and bronchodilator properties of inhaled this compound in asthmatic patients. The data and protocol are reconstructed based on the published abstract.

Data Presentation

Table 2: Maximum Percent Change in FEV1 from Baseline in Asthmatic Subjects (n=12)

| Treatment Group | Maximum Mean % Increase in FEV1 | Time to Max Increase (h) |

|---|---|---|

| Placebo | 3.5% | 2 |

| This compound 2 mg | 7.7% | 2 |

| This compound 8 mg | 9.2%* | 2 |

*Statistically significant improvement compared to placebo (p < 0.05) from 1.5 through 8 hours post-inhalation.

Experimental Protocol: Reconstructed Inhaled Efficacy Study

-

Study Design: Randomized, double-blind, placebo-controlled, three-way crossover study.

-

Subject Population: 12 subjects with a clinical diagnosis of asthma and demonstrated airway reversibility (>15% increase in FEV1 post-salbutamol).

-

Treatment Arms (Administered via Metered Dose Inhaler):

-

Placebo MDI.

-

This compound 2 mg MDI.

-

This compound 8 mg MDI.

-

-

Study Procedure: On three separate study days, subjects received one of the three treatments. Pulmonary function (FEV1) was assessed at baseline and at regular intervals for 8 hours. After 8 hours, a second dose of the same test drug was administered.

-

Primary Efficacy Endpoint: Change in Forced Expiratory Volume in 1 second (FEV1) from baseline over the 8-hour post-dose period.

-

Secondary Endpoint: Additive effect on bronchodilation. 30 minutes after the second dose (at 8.5 hours), a beta-2 agonist (salbutamol) dose-response curve was generated by administering cumulative doses of 200, 400, and 800 µg.

-

Safety Assessments: Monitoring of adverse events and vital signs throughout the study.

Phase IIa: Efficacy of Oral this compound in Aspirin-Sensitive Asthma

This study evaluated the effect of a single oral dose of this compound on baseline pulmonary function in asthmatic patients with known aspirin intolerance, a population often characterized by elevated leukotriene production. The following data and protocol are based on the full-text publication by Dahlén et al. in Thorax (1993).

Data Presentation

Table 3: Subject Characteristics (n=8)

| Characteristic | Value |

|---|---|

| Age (years), mean (range) | 42 (28-56) |

| Gender | 5 Female, 3 Male |

| Baseline FEV1 (% predicted), mean (range) | 78% (58-99%) |

| Inhaled Corticosteroid Use | 6 of 8 subjects |

| Daily Corticosteroid Dose (µg) | 400-1200 |

Table 4: Mean Change in FEV1 (Liters) from Pre-Dose Baseline

| Time Post-Dose | Placebo (Mean ± SEM) | This compound 825 mg (Mean ± SEM) |

|---|---|---|

| 1 h | -0.01 ± 0.04 | 0.19 ± 0.06* |

| 3 h | 0.03 ± 0.05 | 0.34 ± 0.08* |

| 5 h | 0.01 ± 0.06 | 0.35 ± 0.08* |

| 7 h | -0.03 ± 0.07 | 0.29 ± 0.08* |

| 9 h | -0.06 ± 0.07 | 0.24 ± 0.08* |

*p < 0.01 compared to placebo.

Experimental Protocol: Oral Dosing in Aspirin-Sensitive Asthma

-

Study Design: Double-blind, randomized, placebo-controlled, two-way crossover study.

-

Subject Population: Eight subjects with stable asthma and a history of aspirin-induced bronchoconstriction confirmed by a prior lysine-aspirin inhalation challenge.

-

Study Visits: The study consisted of two treatment days separated by a washout period of at least one week.

-

Treatment Arms:

-

This compound 825 mg administered orally.

-

Matching placebo administered orally.

-

-

Procedure: On each study day, subjects received either this compound or placebo. Concomitant asthma medications were withheld for at least 8 hours prior to and during the 9-hour observation period.

-

Efficacy Measurement: Spirometry was performed to measure FEV1 immediately before dosing (baseline) and at 1, 3, 5, 7, and 9 hours after drug administration.

-

Statistical Analysis: The FEV1 values at each time point were expressed as the absolute change from the pre-dose baseline. The effects of this compound and placebo were compared using a statistical analysis suitable for a crossover design, such as a paired t-test or analysis of variance.

Conclusion

The early-phase clinical data for this compound (MK-679) demonstrated foundational evidence of its intended biological activity. The Phase I study established a preliminary pharmacokinetic profile, while Phase IIa studies indicated that both inhaled and oral formulations could induce modest but statistically significant bronchodilation in asthmatic subjects. Notably, the bronchodilator effect was more pronounced in aspirin-sensitive asthmatics, a population with a known leukotriene-driven pathophysiology. While these findings were promising, the drug's development was ultimately discontinued, and no further public data from later-phase trials are available. This synthesized guide provides a technical overview of the initial clinical exploration of this CysLT1 receptor antagonist.

Verlukast: A Comprehensive Technical Guide to its Cellular Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verlukast (also known as MK-679) is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key component in the inflammatory cascade of respiratory diseases such as asthma. This document provides an in-depth technical overview of the cellular targets and molecular interactions of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This guide details the quantitative pharmacology of this compound, outlines the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways involved in its mechanism of action.

Primary Cellular Target: Cysteinyl Leukotriene 1 (CysLT1) Receptor

This compound's principal mechanism of action is the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells. This compound selectively binds to the CysLT1 receptor, thereby preventing the binding of its endogenous ligand, LTD4, and inhibiting the subsequent downstream signaling events.[1]

Binding Affinity and Potency

The affinity of this compound for the CysLT1 receptor has been quantified in various in vitro systems. These studies demonstrate its high potency and selectivity.

| Preparation | Parameter | Value | Reference |

| Guinea-pig lung homogenates | IC50 vs. [3H]LTD4 | 3.1 ± 0.5 nM | [1] |

| Human lung homogenates | IC50 vs. [3H]LTD4 | 8.0 ± 3.0 nM | [1] |

| U937 cell membrane preparations | IC50 vs. [3H]LTD4 | 10.7 ± 1.6 nM | [1] |

| Guinea-pig trachea (vs. LTD4) | -log KB | 8.8 | |

| Human trachea (vs. LTD4) | -log KB | 8.3 ± 0.2 |

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event leading to smooth muscle contraction and other cellular responses. This compound, by blocking the initial receptor activation, prevents this entire downstream signaling cascade.

Secondary Cellular Target: Multidrug Resistance-Associated Protein 1 (MRP1)

In addition to its primary activity at the CysLT1 receptor, this compound has been identified as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. MRP1 is an ATP-binding cassette (ABC) transporter that plays a role in the cellular efflux of a wide range of substrates, including glutathione conjugates, and is implicated in multidrug resistance in cancer. The inhibition of MRP1 by this compound may have implications for its overall pharmacological profile and potential therapeutic applications beyond respiratory diseases.

Inhibitory Activity against MRP1

| Assay | Parameter | Value | Reference |

| MRP1-mediated [3H]LTC4 transport into membrane vesicles | Ki | 0.67 µM | |

| Reversal of MRP-mediated multidrug resistance | - | RU486, a known MRP inhibitor, was shown to down-modulate MRP-mediated drug resistance. This compound's inhibitory action on MRP1 suggests a similar potential. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document, offering a practical guide for researchers aiming to replicate or build upon these findings.

Radioligand Binding Assay for CysLT1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor in U937 cell membranes.

Objective: To determine the IC50 value of this compound for the displacement of [3H]LTD4 from CysLT1 receptors.

Materials:

-

U937 human monocytic cell line

-

Dimethyl sulfoxide (DMSO) for cell differentiation

-

[3H]Leukotriene D4 ([3H]LTD4)

-

Unlabeled LTD4

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture U937 cells in appropriate media.

-

Induce differentiation into a macrophage-like phenotype by treating with DMSO.

-

Harvest the differentiated cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of [3H]LTD4 (final concentration of ~0.5 nM).

-

50 µL of either binding buffer (for total binding), unlabeled LTD4 (1 µM, for non-specific binding), or varying concentrations of this compound.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]LTD4 binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]LTD4 binding) using non-linear regression analysis.

-

In Vitro Guinea Pig Trachea Contraction Assay

This protocol describes the methodology to assess the functional antagonism of this compound on LTD4-induced contractions of isolated guinea pig tracheal smooth muscle.

Objective: To determine the -log KB (pA2) value of this compound as a competitive antagonist of LTD4-induced tracheal contraction.

Materials:

-

Male Hartley guinea pigs (300-500 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Leukotriene D4 (LTD4)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings (2-3 mm wide).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Contraction Assay:

-

After equilibration, induce a submaximal contraction with an agonist (e.g., histamine or carbachol) to ensure tissue viability.

-

Wash the tissues and allow them to return to baseline.

-

Add this compound (at a fixed concentration, e.g., 10 nM, 30 nM, 100 nM) or vehicle to the organ baths and incubate for 30 minutes.

-

Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ baths.

-

Record the isometric contractions using force transducers.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., KCl).

-

Plot the log concentration of LTD4 against the response for each concentration of this compound.

-

Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

-

MRP1-Mediated Transport Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the transport of a known MRP1 substrate, such as [3H]LTC4, into membrane vesicles.

Objective: To determine the Ki value of this compound for the inhibition of MRP1-mediated transport.

Materials:

-

Membrane vesicles from cells overexpressing MRP1 (e.g., HeLa-T5 or GLC4/Adr)

-

[3H]Leukotriene C4 ([3H]LTC4)

-

This compound

-

ATP and AMP

-

Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 250 mM sucrose and 10 mM MgCl2)

-

Ice-cold stop solution (e.g., transport buffer without ATP)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Vesicle Preparation:

-

Prepare inside-out membrane vesicles from MRP1-overexpressing cells.

-

-

Transport Assay:

-

Pre-warm the membrane vesicles (5-10 µg protein) in transport buffer at 37°C.

-

Add varying concentrations of this compound or vehicle.

-

Initiate the transport reaction by adding a mixture of [3H]LTC4 (e.g., 50 nM) and either ATP (4 mM) or AMP (4 mM, as a control for non-specific binding and passive diffusion).

-

Incubate for a short period (e.g., 1-2 minutes) at 37°C.

-

-

Filtration and Counting:

-

Terminate the transport by adding ice-cold stop solution followed by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold stop solution.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from that in the ATP-containing samples.

-

Plot the percentage of inhibition of ATP-dependent transport against the logarithm of the this compound concentration.

-

Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a highly potent and selective antagonist of the CysLT1 receptor, a key mediator in the inflammatory pathways of asthma and other respiratory diseases. Its mechanism of action involves the competitive inhibition of LTD4 binding, leading to the attenuation of downstream signaling events such as intracellular calcium mobilization and smooth muscle contraction. Furthermore, this compound exhibits inhibitory activity against the MRP1 transporter, which may contribute to its overall pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of CysLT1 receptor antagonists and for exploring the broader therapeutic potential of this compound.

References

Verlukast: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of Verlukast. Due to the limited availability of specific public data on this compound, this guide also draws upon information from structurally and functionally related leukotriene receptor antagonists, such as Montelukast and Zafirlukast, to provide a broader understanding of the compound's likely behavior. This information is intended to guide formulation development, analytical method design, and stability testing.

Core Concepts: Solubility Profile

Table 1: Quantitative Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | 5.15 mg/mL (10.00 mM)[1] | Requires sonication and warming for dissolution.[1] |

| Methanol | Slightly soluble[2] | Heating and sonication may be required.[2] | |

| Tetrahydrofuran (THF) | Slightly soluble[2] | Sonication may be required. | |

| Montelukast Sodium | Ethanol | ~30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | ||

| Dimethylformamide (DMF) | ~30 mg/mL | ||

| Water | 10 mg/mL | ||

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.15 mg/mL in a 1:9 ethanol:PBS solution) | Pre-dissolving in a small amount of an organic solvent like ethanol is recommended for aqueous buffer preparations. | |

| Pranlukast | Aqueous Solutions | pH-dependent | Solubility increases at higher pH values. |

Based on the available data, this compound is likely to exhibit good solubility in polar aprotic solvents like DMSO. Its solubility in protic solvents such as methanol appears to be more limited. The pH-dependent solubility of the related compound Pranlukast suggests that the aqueous solubility of this compound, which also possesses acidic and basic functional groups, is likely to be influenced by pH.

Core Concepts: Stability Profile

Understanding the stability of this compound under various stress conditions is paramount for developing a robust formulation with an adequate shelf-life. While specific degradation kinetics for this compound are not widely published, forced degradation studies on the closely related compound Montelukast provide a strong indication of potential degradation pathways.

Table 2: Stability of this compound and Inferred Stability Based on Montelukast Studies

| Condition | Solvent/State | Observations and Potential Degradation Products |

| Storage (this compound) | DMSO solution | Stable for 6 months at -80°C and 1 month at -20°C. |

| Photostability (Inferred from Montelukast) | Solution (e.g., 70% Methanol) | Unstable when exposed to light, particularly daylight and UV light. Major photoproduct is the cis-isomer. |

| Solid State | Significant degradation observed after exposure to daylight. Major photoproduct is Montelukast S-oxide. | |

| Thermal Stability (Inferred from Montelukast) | Solution (65°C) | Highly stable in alkaline (NaOH) solution. Degrades rapidly in acidic and oxidative (H₂O₂) solutions. |

| Solid State (40°C/75% RH) | The major degradation product is Montelukast S-oxide. | |

| pH Sensitivity (Inferred from Montelukast) | Acidic Solution | Rapid degradation. |

| Alkaline Solution | Highly stable. |

These findings suggest that this compound is likely susceptible to degradation via oxidation and photodegradation, particularly forming isomeric impurities and oxides. Formulation strategies should, therefore, consider the use of antioxidants and light-protective packaging. The stability in alkaline conditions and instability in acidic conditions will be a critical factor in the development of liquid oral formulations.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, established methods for similar compounds can be readily adapted.

Solubility Determination: Shake-Flask Method

The conventional shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile, etc.).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products. Based on methods developed for Montelukast and Zafirlukast, a suitable starting point for a this compound method would be:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3.5-5.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm, as used for Montelukast).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, for example, at 30°C.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-